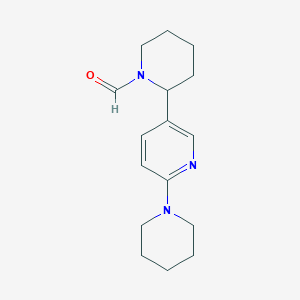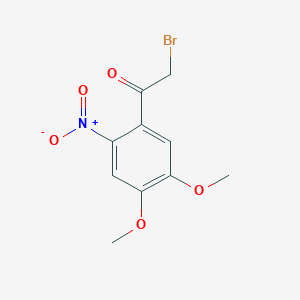
2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H10BrNO5 It is characterized by the presence of a bromo group, two methoxy groups, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone typically involves the bromination of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. One common method includes the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone with bromine in the presence of a suitable solvent such as chloroform at room temperature . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromo group.
Reduction: Formation of 2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.
Scientific Research Applications
2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Lacks the bromo group, making it less reactive in substitution reactions.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: Contains iodine atoms instead of methoxy groups, leading to different chemical properties.
Uniqueness
2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone is unique due to the combination of bromo, methoxy, and nitro groups on the phenyl ring
Properties
CAS No. |
33245-76-0 |
|---|---|
Molecular Formula |
C10H10BrNO5 |
Molecular Weight |
304.09 g/mol |
IUPAC Name |
2-bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H10BrNO5/c1-16-9-3-6(8(13)5-11)7(12(14)15)4-10(9)17-2/h3-4H,5H2,1-2H3 |
InChI Key |
CCDONIOLJZLXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


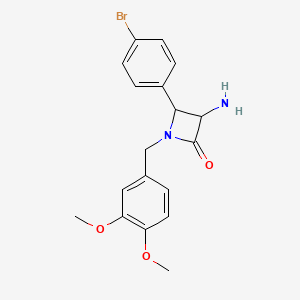
![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
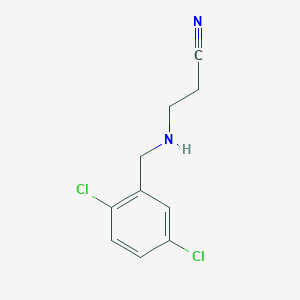
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
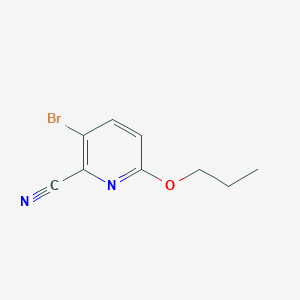
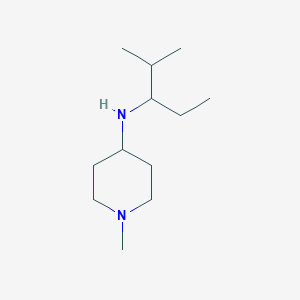

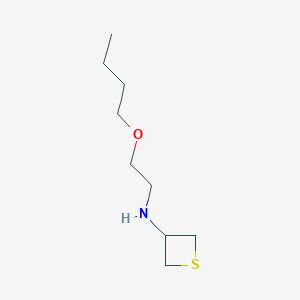

![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
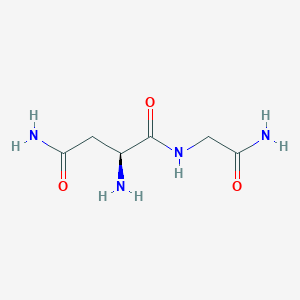
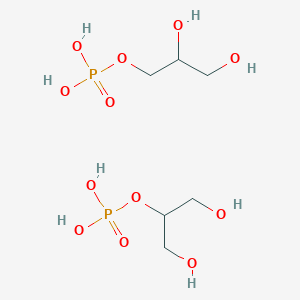
![1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13014949.png)
